Danshinspiroketallactone

Descripción general

Descripción

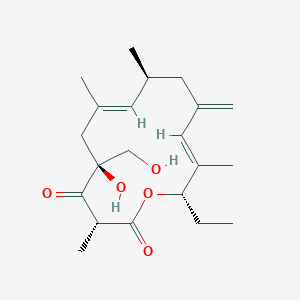

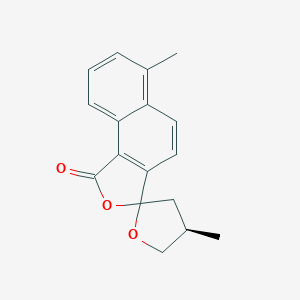

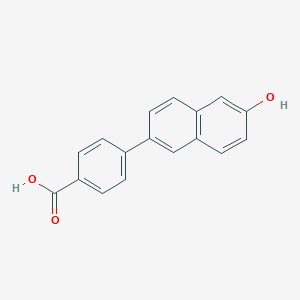

Danshinspiroketallactone is a chemical compound with the molecular formula C17H16O3 and a molar mass of 268.31 . It is not classified under physical, health, or environmental hazards .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H16O3 . For a more detailed analysis, one might need to use techniques such as SMILE code, a chemical notation representing a chemical structure in linear textual form .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.27±0.1 g/cm3 and a predicted boiling point of 493.3±45.0°C . More detailed physical and chemical characteristics might include properties such as pH, electrical conductivity, and available nutrient content .Aplicaciones Científicas De Investigación

Acne Treatment : A study by Krunic et al. (2008) investigated the efficacy of spironolactone in treating severe acne in women. The combination of oral contraceptives containing drospirenone and spironolactone was well-tolerated and effective (Krunic, Ciurea, & Scheman, 2008).

Synthesis of Complex Molecules : Xiao et al. (2011) described the total synthesis of schindilactone A, a complex molecule with potential biological activities. This study highlights advanced synthetic methods that could be applicable for structurally complex compounds like Danshinspiroketallactone (Xiao et al., 2011).

Cardiometabolic Risk in PCOS : Harmanci et al. (2013) explored the effects of ethinyl estradiol/drospirenone combined with spironolactone on inflammation and cardiometabolic risk in polycystic ovary syndrome. This study may offer insights into the broader implications of spironolactone derivatives in metabolic disorders (Harmanci, Çınar, Bayraktar, & Yıldız, 2013).

Cancer Risks Associated with Spironolactone : Mackenzie et al. (2016) investigated the effects of spironolactone on cancer incidence. Understanding the safety profile of related compounds can be crucial in pharmaceutical development (Mackenzie, Morant, Wei, Thompson, & MacDonald, 2016).

Blood Pressure in Normotensive Women : De Nadai et al. (2015) conducted a trial on the effects of contraceptives containing drospirenone on blood pressure. Insights from this study could be relevant for cardiovascular implications of this compound (de Nadai, Nobre, Ferriani, & Vieira, 2015).

Hyperkalemia Risk in Oral Contraceptive Users : Loughlin et al. (2008) examined the risk of hyperkalemia in women taking ethinylestradiol/drospirenone and other oral contraceptives. Understanding the electrolyte balance effects of related compounds is vital (Loughlin et al., 2008).

Antihypertensive Properties of Drospirenone : Sica (2006) discussed the antihypertensive potential of drospirenone, another spironolactone derivative. This may suggest similar cardiovascular effects for this compound (Sica, 2006).

Potassium Monitoring in Oral Contraceptive Users : Eng et al. (2007) evaluated physician compliance in monitoring serum potassium in users of ethinyl estradiol/drospirenone, highlighting the importance of safety monitoring in medications (Eng, Seeger, Loughlin, Oh, & Walker, 2007).

Mineralocorticoid Receptor Roles : Funder (2009) reconsidered the roles of the mineralocorticoid receptor, which could be relevant to understanding the action mechanism of this compound (Funder, 2009).

New Progestogens for Contraceptive Use : Sitruk-Ware (2006) reviewed new progestogens, including drospirenone, for contraceptive use. These insights can be useful in evaluating the potential contraceptive applications of this compound (Sitruk-Ware, 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

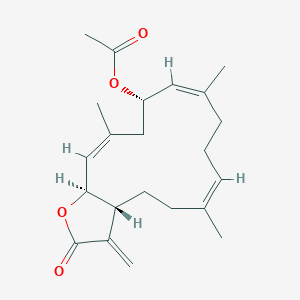

Studies on related compounds from the danshen plant suggest a wide range of potential targets

Mode of Action

It is likely that the compound interacts with its targets to induce changes at the molecular level, similar to other compounds found in the danshen plant .

Biochemical Pathways

For instance, Compound Danshen Dropping Pills (CDDP), a medicine derived from the Danshen plant, has been found to regulate serotonergic synapses, morphine addiction, nicotine addiction, and the NF-κB signaling pathway .

Pharmacokinetics

Related compounds from the danshen plant have been shown to be orally absorbed, suggesting potential bioavailability .

Result of Action

Related compounds from the danshen plant have been used in the treatment of various conditions, suggesting potential therapeutic effects .

Análisis Bioquímico

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .

Cellular Effects

The cellular effects of Dan Shen Spiroketal Lactone are diverse and depend on the specific cell type and context . It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

(4'R)-4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3/t10-,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLNYCCHXAULQA-YQDUUYOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905471 | |

| Record name | 4',6-Dimethyl-1H-spiro[naphtho[1,2-c]furan-3,2'-oxolan]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100414-80-0 | |

| Record name | Dan shen spiroketal lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100414800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',6-Dimethyl-1H-spiro[naphtho[1,2-c]furan-3,2'-oxolan]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)

![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)

![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)

![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)